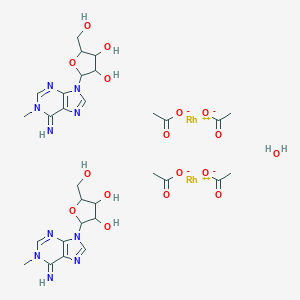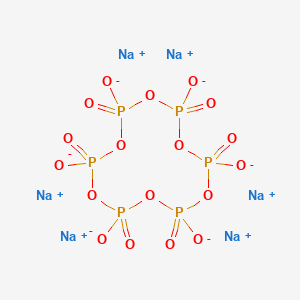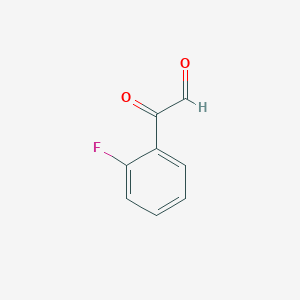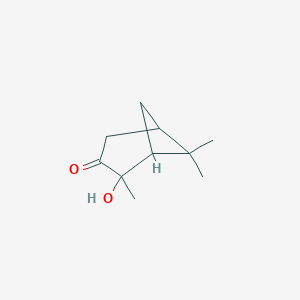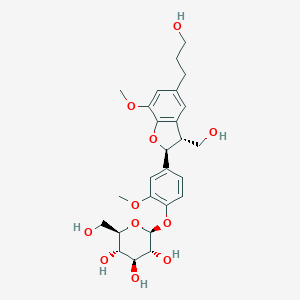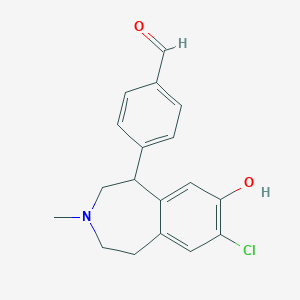
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has recently gained attention in the scientific community due to its potential application in various research fields. The compound is a benzazepine derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is not fully understood. However, it is believed to act on specific receptors in the brain and modulate the release of neurotransmitters. The compound has been shown to increase the levels of dopamine in the brain, which is associated with the treatment of Parkinson's disease.
Effets Biochimiques Et Physiologiques
The compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. The compound has also been shown to reduce inflammation in the brain, which can be beneficial in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various research fields. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can be a potential limitation for its use in lab experiments.
Orientations Futures
There are several future directions for research on 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde. One potential direction is to further study its mechanism of action and its potential application in the treatment of neurological disorders. Another potential direction is to study its anti-inflammatory and anti-cancer properties and its potential application in these fields. Additionally, future research could focus on improving the water solubility of the compound and studying its toxicity in more detail.
In conclusion, 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde is a chemical compound that has shown promising results in various research fields. Its potential application in the treatment of neurological disorders, anti-inflammatory, and anti-cancer properties make it an interesting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde involves the reaction of 8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine with benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential application in various research fields. It has shown promising results in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound has also been studied for its anti-inflammatory and anti-cancer properties.
Propriétés
Numéro CAS |
131275-92-8 |
|---|---|
Nom du produit |
4-(8-Chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
Formule moléculaire |
C18H18ClNO2 |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
4-(8-chloro-7-hydroxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-5-yl)benzaldehyde |
InChI |
InChI=1S/C18H18ClNO2/c1-20-7-6-14-8-17(19)18(22)9-15(14)16(10-20)13-4-2-12(11-21)3-5-13/h2-5,8-9,11,16,22H,6-7,10H2,1H3 |
Clé InChI |
GECMTWMUNOQORY-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)C=O)O)Cl |
Synonymes |
7-ASCH 7-chloro-8-hydroxy-1-(4'-formylphenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



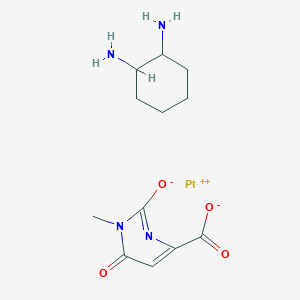
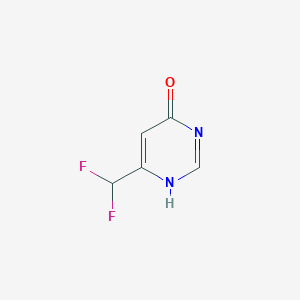
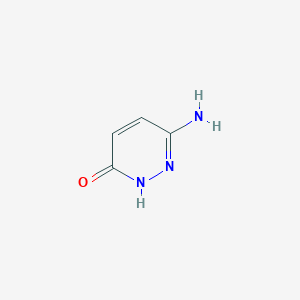
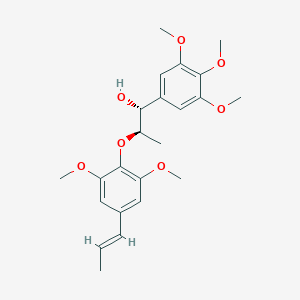
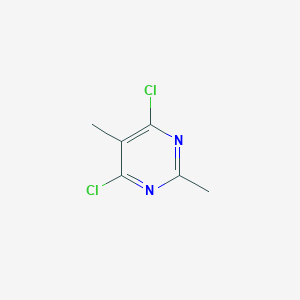
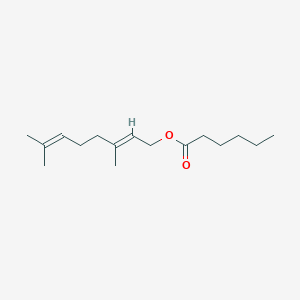
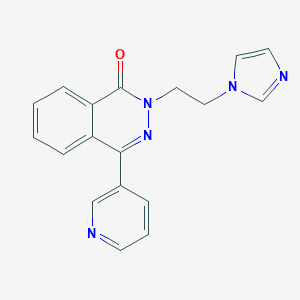
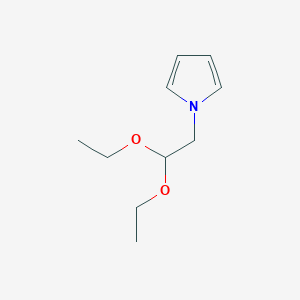
![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)
